1-(2,4-Dimethylphenyl)propan-1-one: A Comprehensive Physicochemical and Synthetic Guide
1-(2,4-Dimethylphenyl)propan-1-one: A Comprehensive Physicochemical and Synthetic Guide
Executive Summary
In the landscape of modern drug discovery and advanced materials, structurally tuned aromatic building blocks are indispensable. 1-(2,4-Dimethylphenyl)propan-1-one (CAS: 35031-55-1), commonly referred to as 2,4-dimethylpropiophenone, is a highly versatile propiophenone derivative[1]. Characterized by its dual methyl substitutions and a reactive ketone moiety, this compound serves as a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs), including selective phosphodiesterase 4 (PDE4) inhibitors[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the physicochemical profile of 1-(2,4-dimethylphenyl)propan-1-one, explore the mechanistic causality behind its synthesis, and establish a self-validating analytical framework to ensure high-fidelity experimental outcomes.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physical properties of a building block is the first step in predicting its behavior in both synthetic scaling and pharmacokinetic profiling. The compound typically presents as a stable, low-volatility liquid at room temperature[3].
Notably, its predicted LogP of 3.11 indicates a moderate-to-high lipophilicity[3]. In medicinal chemistry, integrating this substructure into a drug candidate can significantly enhance its ability to cross lipid bilayers, a crucial factor for intracellular target engagement.
Quantitative Data Summary
| Property | Value | Analytical Source / Method |
| CAS Number | 35031-55-1 | Standard Chemical Identifier[1] |
| Molecular Formula | C₁₁H₁₄O | Structural Calculation[3] |
| Molecular Weight | 162.23 g/mol | Structural Calculation[3] |
| Physical State | Liquid | Standard Ambient Conditions[3] |
| Boiling Point | 245.7 °C – 246.8 °C | EPA T.E.S.T. / EPI Suite Prediction[4] |
| Density | ~0.99 g/cm³ | EPA T.E.S.T. Prediction[4] |
| LogP | 3.11 | Predicted Lipophilicity[3] |
| Water Solubility | 214.5 – 432.1 mg/L | EPI Suite / EPA T.E.S.T.[4] |
| Monoisotopic Mass | 162.10446 Da | High-Resolution Mass Spectrometry[5] |
Synthetic Methodology: The Friedel-Crafts Acylation
The most robust and scalable route to synthesize 1-(2,4-dimethylphenyl)propan-1-one is the Friedel-Crafts acylation of m-xylene using propionyl chloride[4][6].
Mechanistic Causality (Why this works)
m-Xylene possesses two methyl groups at the 1 and 3 positions. These groups synergistically activate the aromatic ring via inductive electron donation and hyperconjugation. The 4-position (ortho to one methyl, para to the other) is the most electronically activated and sterically accessible site[7]. By utilizing a strong Lewis acid like Aluminum Chloride (AlCl₃), we generate a highly electrophilic acylium ion that selectively attacks this 4-position, driving the regioselectivity of the reaction.
Experimental Protocol
This protocol is designed as a self-validating system; strict adherence to temperature and addition rates ensures the suppression of unwanted polyacylation or isomerization.
-
Lewis Acid Activation: In a flame-dried, nitrogen-purged round-bottom flask, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice-water bath. Causality: Anhydrous conditions are non-negotiable; trace water will hydrolyze AlCl₃, instantly killing the catalyst's Lewis acidity.
-
Acylium Ion Generation: Add propionyl chloride (1.05 eq) dropwise over 15 minutes. Stir for 30 minutes at 0 °C.
-
Electrophilic Aromatic Substitution: Dissolve m-xylene (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture, strictly maintaining the internal temperature below 5 °C. Causality: The reaction is highly exothermic. Elevated temperatures can induce the reversible nature of the reaction or promote the Jacobsen rearrangement, leading to isomeric impurities that are notoriously difficult to separate.
-
Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours, monitoring via TLC (Hexane/Ethyl Acetate 9:1) until m-xylene is fully consumed.
-
Acidic Quench: Carefully pour the reaction mixture over crushed ice containing 1M HCl. Causality: The acidic quench decomposes the stable ketone-AlCl₃ adduct, liberating the free propiophenone without triggering base-catalyzed aldol condensations.
-
Purification: Separate the organic layer, extract the aqueous phase with DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation to yield the pure liquid product.
Figure 1: Step-by-step synthetic workflow for the Friedel-Crafts acylation of m-xylene.
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized batch, the product must be subjected to a rigorous analytical panel. The protocol above is self-validating only if the output matches these exact spectrometric benchmarks:
-
Mass Spectrometry (ESI-MS): The compound will exhibit a clear protonated adduct [M+H]⁺ at m/z 163.11 and a sodium adduct [M+Na]⁺ at m/z 185.09 [5]. The absence of an m/z 219 peak confirms that di-acylation was successfully avoided.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected at ~1685 cm⁻¹ . This represents the C=O stretch. Causality: Typical aliphatic ketones absorb near 1715 cm⁻¹; the shift to 1685 cm⁻¹ validates that the ketone is directly conjugated to the aromatic ring.
-
Nuclear Magnetic Resonance (¹H NMR): The ultimate proof of regioselectivity lies in the aromatic region (7.0–7.6 ppm). Because the acylation occurs at the 4-position, the symmetry of the ring is broken, resulting in a distinct 1,2,4-substitution splitting pattern (a singlet, a doublet, and a doublet of doublets). If the reaction had incorrectly proceeded at the 2-position, a simple singlet integrating to two protons would be observed instead.
Applications in Advanced Pharmacology
The unique steric and electronic properties of 1-(2,4-dimethylphenyl)propan-1-one make it a highly sought-after intermediate in drug development. Specifically, it is utilized as a foundational building block in the synthesis of complex oxazole compounds[2].
These oxazole derivatives have been identified as potent Phosphodiesterase 4 (PDE4) inhibitors [2]. PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these drugs elevate intracellular cAMP levels, triggering a broad spectrum of anti-inflammatory effects. Consequently, derivatives originating from this propiophenone building block are actively investigated for treating severe inflammatory conditions, such as atopic dermatitis and asthma[2][8]. The 2,4-dimethylphenyl moiety provides the exact steric bulk required to anchor the inhibitor within the hydrophobic pocket of the PDE4 active site, demonstrating how early-stage physicochemical properties dictate late-stage clinical efficacy.
References
-
Pharmaffiliates. "35031-55-1 | Product Name : 1-(2,4-Dimethylphenyl)propan-1-one". Pharmaffiliates. URL:[Link]
-
Chemchart. "1-(2,4-dimethylphenyl)propan-1-one (35031-55-1)". Chemchart. URL:[Link]
-
PubChemLite. "35031-55-1 (C11H14O)". Université du Luxembourg / LCSB. URL: [Link]
- Google Patents. "WO2007058338A2 - Oxazole compound and pharmaceutical composition". Google Patents.
-
ResearchGate. "Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene". Journal of the Chemical Society C Organic. URL:[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. WO2007058338A2 - Oxazole compound and pharmaceutical composition - Google Patents [patents.google.com]
- 3. You are being redirected... [hit2lead.com]
- 4. 1-(2,4-dimethylphenyl)propan-1-one (35031-55-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. PubChemLite - 35031-55-1 (C11H14O) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2007058338A2 - Oxazole compound and pharmaceutical composition - Google Patents [patents.google.com]
